molecular formula C9H8N4O2 B155452 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 126583-37-7

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B155452
M. Wt: 204.19 g/mol
InChI Key: UUCDXFKLFQIDKK-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its potential as a building block for more complex molecules with biological activity. The compound features a pyrazole ring, a common motif in medicinal chemistry, substituted with an amino group and a pyridinyl group, which can engage in further chemical transformations .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. An improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which provides the compound on a multi-gram scale. This synthesis involves the reaction of the compound with various electrophiles, such as acid chlorides and isothiocyanates, to yield amide and thiourea derivatives . Additionally, the synthesis of fluorine-containing pyrazoles has been reported, which involves condensation reactions with fluorinated diketones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been confirmed through various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) spectroscopy. X-ray crystallography has also been used to confirm the regiochemistry of the reactions involving pyrazole compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been studied extensively. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . Furthermore, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with various reagents yields pyrazolopyrimidine derivatives and Schiff bases, which have been characterized by analytical and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and the nature of the substituents. The presence of fluorine atoms, for example, can significantly affect the chemical behavior of the compounds, as seen in the study of fluorine-containing pyrazoles . The synthesized compounds' antitumor activities suggest that their structural features contribute to their biological properties, and structure-activity relationship (SAR) studies have been conducted to understand these effects .

Scientific Research Applications

Synthesis of Proligands for Metal Complexation

An improved synthesis method for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been developed, facilitating multi-gram scale production. This compound, through reactions with acid chloride and isothiocyanate electrophiles, yields products suitable as proligands for complexing metal cations and anions. These reactions exhibit differing regiochemistries, as confirmed by NMR and X-ray crystallography, highlighting the compound's versatility in synthetic chemistry (Pask et al., 2006).

Antibacterial Applications

The compound has been used as a precursor in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which demonstrated significant antibacterial activity in screenings. This suggests its potential in the development of new antibacterial agents (Maqbool et al., 2014).

Antiviral Activity

Derivatives of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid have shown promising results against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), without exhibiting toxicity to Vero cells. This highlights its potential application in antiviral drug development (Bernardino et al., 2007).

Novel Heterocyclic Compound Synthesis

The compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, through condensation with activated carbonyl groups. This provides a pathway for creating new N-fused heterocycles (Ghaedi et al., 2015).

Metal-Organic Frameworks (MOFs)

The coordination behavior of azaarylpyrazole carboxylic acids, including 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, has been studied, leading to the synthesis of crystalline metal-organic frameworks with cadmium iodide. These MOFs exhibit different crystal structures and supramolecular networks, offering potential applications in materials science (Liu et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCDXFKLFQIDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620113
Record name 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

126583-37-7
Record name 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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